[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid
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Overview
Description
[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is a complex organic compound with the molecular formula C16H22N2O4 This compound is notable for its unique structure, which includes a morpholine ring, a phenyl group, and an amino acetic acid moiety
Scientific Research Applications
[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 2,6-dimethylmorpholine with ethyl chloroacetate under basic conditions to form the intermediate compound. This intermediate is then reacted with phenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
- [2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-chlorophenyl)amino]acetic acid
Uniqueness
[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
2-(N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12-8-18(9-13(2)22-12)15(19)10-17(11-16(20)21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMWZAXHBOMSIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN(CC(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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